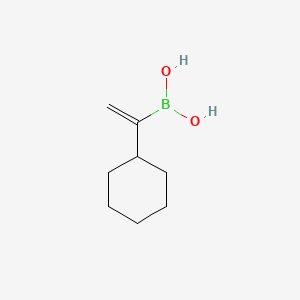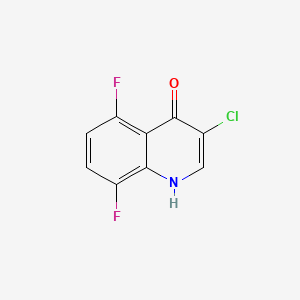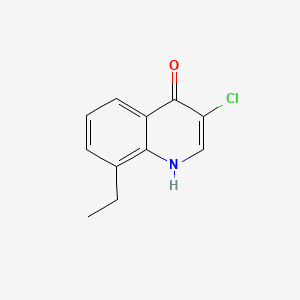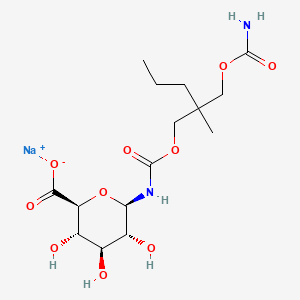
2,2,2-三氟-1-(3,4,5-三氯苯基)乙酮
描述
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a chemical compound with the molecular formula C8H2Cl3F3O . It has a molecular weight of 277.4 g/mol . The IUPAC name for this compound is 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H . This code provides a unique representation of the compound’s molecular structure. The compound also has a Canonical SMILES representation: C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a computed XLogP3 value of 4.8, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 275.912332 g/mol .科学研究应用
Organic Synthesis Intermediate
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive keto group and the presence of both trifluoromethyl and trichlorophenyl groups .
Catalyst or Ligand in Synthesis Reactions
This compound can act as a catalyst or ligand in various organic synthesis reactions. Its unique structure allows it to bind to metals and other entities, facilitating reactions that form new chemical bonds .
Fluorescent Dye Precursor
The compound’s structure is conducive to forming fluorescent dyes. By incorporating it into dye structures, researchers can create dyes with specific light absorption and emission properties for use in biological imaging .
Polymer Production
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: can be a precursor for the production of polymers. Its incorporation into polymer chains can impart desirable properties such as resistance to solvents and thermal stability .
Coordination Compounds
The compound can be used to prepare coordination compounds, which are complexes that contain a central metal atom bonded to surrounding ligands. These compounds have applications in catalysis and materials science .
Medicinal Chemistry
In medicinal chemistry, this compound could serve as a building block for the synthesis of pharmaceuticals. The trifluoromethyl group, in particular, is a common moiety in drugs due to its lipophilic nature, which can enhance drug penetration through biological membranes .
Agrochemical Research
The trichlorophenyl group found in 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is often seen in agrochemicals. Researchers can use this compound to develop new pesticides or herbicides with improved efficacy and safety profiles .
Material Science Applications
This compound’s robust structure makes it suitable for creating materials that require high chemical and thermal stability. It could be used in the development of advanced materials for electronics or aerospace applications .
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
属性
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMZCQYOSPFJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728760 | |
| Record name | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158401-00-4 | |
| Record name | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

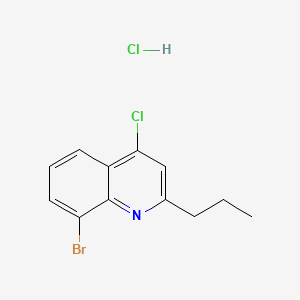
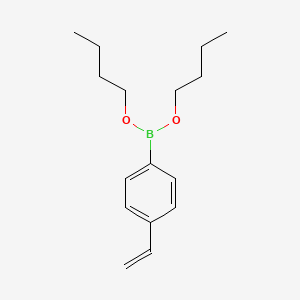
![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)
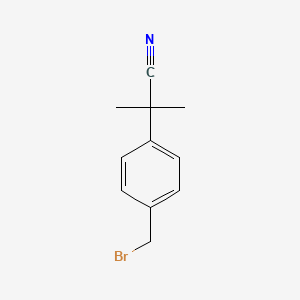
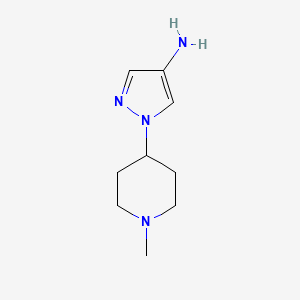
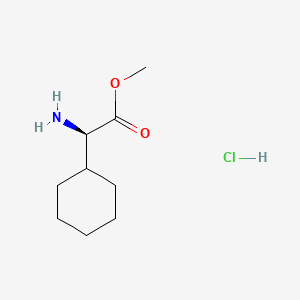
![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-](/img/structure/B598640.png)
![ethyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B598643.png)
![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)
